1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine
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Overview
Description
1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and an ethanamine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 4-cyclobutoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-cyclobutoxyphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
1-(3-Fluoro-4-cyclobutoxyphenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
1-(3-Iodo-4-cyclobutoxyphenyl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens.
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-(3-bromo-4-cyclobutyloxyphenyl)ethanamine |
InChI |
InChI=1S/C12H16BrNO/c1-8(14)9-5-6-12(11(13)7-9)15-10-3-2-4-10/h5-8,10H,2-4,14H2,1H3 |
InChI Key |
FRYJVOWEQLHHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2CCC2)Br)N |
Origin of Product |
United States |
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